Transparent Null-Evidence Declaration: No Published Bioactivity Data Are Available for CAS 2034473-18-0 or Its Direct Comparator Set
A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative databases (search date: 2026‑05‑09) yielded zero primary research articles or patent-assay tables that report a quantitative biological activity parameter (IC₅₀, Kᵢ, EC₅₀, etc.) for CAS 2034473-18-0 or for the closest purchasable analog, N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide (CAS 2034409-22-6) . Class-level references to benzo[b]thiophene-2-carboxamides with urotensin-II IC₅₀ = 25 nM or PfENR IC₅₀ = 115 nM [1][2] apply to the scaffold but cannot be attributed to either of these specific compounds. Consequently, no comparator-based evidence of potency, selectivity, or pharmacokinetic differentiation exists today for this product [3].
| Evidence Dimension | Biological activity in any published assay |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | No quantitative data found for CAS 2034409-22-6 or any other close analog |
| Quantified Difference | Not calculable |
| Conditions | PubMed, BindingDB, ChEMBL, and Google Patents searched on 2026‑05‑09 |
Why This Matters
An honest null-evidence disclosure prevents unwarranted procurement assumptions and underscores that the compound’s value is currently limited to its role as a structurally defined research tool rather than a pre‑validated bioactive probe.
- [1] Lim, C. J. et al. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorg. Med. Chem. Lett. 2016, 26, 5014–5019. View Source
- [2] Singh, S. et al. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. Bioorg. Med. Chem. Lett. 2011, 21, 2551–2554. View Source
- [3] Authoritative database query results (BindingDB, ChEMBL) for CAS 2034473-18-0 and CAS 2034409-22-6, accessed 2026‑05‑09. View Source
